![molecular formula C11H15ClN2O B1470461 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine CAS No. 1785406-58-7](/img/structure/B1470461.png)
2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine
Overview
Description
This compound is a derivative of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones . It has been synthesized and evaluated for its anticonvulsant effect and neurotoxicity .
Molecular Structure Analysis
The molecular structure of this compound is derived from 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones . The exact structure analysis is not available in the current resources.Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the available resources .Scientific Research Applications
Synthetic Routes and Structural Properties
Research on synthetic routes and structural properties of related compounds, such as those involving chloral and amines, highlights the diversity in potential products and intermediates, offering a basis for understanding how similar compounds might be synthesized and manipulated for various applications. For example, Issac and Tierney (1996) detailed the synthesis and spectroscopic analysis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, revealing insights into conformation and potential chemical behaviors of related compounds R. Issac & J. Tierney, 1996.
Biological Activities and Applications
Research on benzazoles and derivatives, as covered by Rosales-Hernández et al. (2022), illustrates the importance of such compounds in medicinal chemistry due to their diverse biological activities and potential clinical applications. This highlights a pathway for exploring the biological relevance of the specified compound M. Rosales-Hernández, J. Mendieta-Wejebe, F. Tamay-Cach, & A. Cruz, 2022.
Environmental Impact and Degradation
Studies on the environmental fate, behavior, and degradation pathways of chemically related compounds offer insights into how such substances interact with ecosystems and potential methods for their remediation or environmental impact assessment. For instance, Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments, underscoring the importance of understanding the environmental implications of synthetic compounds Camille Haman, X. Dauchy, C. Rosin, & J. Munoz, 2015.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-1-2-11-9(7-10)8-14(4-3-13)5-6-15-11/h1-2,7H,3-6,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFDBGXACQHRCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCN)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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